6-Bromo-4-methylpicolinic acid
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Overview
Description
6-Bromo-4-methylpicolinic acid is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 6-Bromo-4-methylpicolinic acid is 1S/C7H6BrNO2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) . This indicates that the molecule consists of a pyridine ring with a bromine atom and a methyl group attached to it .Physical And Chemical Properties Analysis
6-Bromo-4-methylpicolinic acid is a solid or liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
- Pyrrolo[2,3-d]pyrimidines Synthesis: 6-Bromo-4-methylpicolinic acid has been utilized in the synthesis of pyrrolo[2,3-d]pyrimidines, using a copper/6-methylpicolinic acid-catalyzed coupling reaction, enabling the introduction of various functional groups and yielding the compounds in moderate to excellent rates (Jiang, Sun, Jiang & Ma, 2015).
- Supramolecular Architectures with Copper(II): The acid has been utilized in forming supramolecular architectures with Copper(II) complexes, showing significant spectroscopic, thermal, and magnetic properties, revealing intricate structural characteristics and interactions (Kukovec, Popović, Kozlevčar & Jagličić, 2008).
- Rhodium and Copper Complexes Synthesis: The synthesis of coordination compounds with 6-methylpicolinic acid and rhodium(III) or copper(II) has been researched, revealing significant electrical properties and structural diversity, leading to insights into supramolecular interactions (García, Perles, Zamora & Amo‐Ochoa, 2016).
Catalysis and Reactions
- Catalyzed Synthesis of Quinazolinones: The compound is integral in the catalyzed synthesis of quinazolinones, a process streamlined by microwave irradiation, highlighting its role in enhancing chemical yields and reaction rates (Mohammadi & Hossini, 2011).
Photochemistry
- Photolabile Protecting Group: The related derivative, 6-bromo-7-hydroxyquinoline, has been studied for its photolabile protecting group properties, especially for carboxylic acids, showcasing its utility in single-photon and multiphoton-induced photolysis, which could be applicable in in vivo uses (Fedoryak & Dore, 2002).
Biomedical Research
- Antimicrobial Activity: Derivatives of 6-bromo-4-methylpicolinic acid have been synthesized and tested for antimicrobial activity, showcasing its potential in pharmaceutical applications and the synthesis of bioactive compounds (Patel, Mistry & Desai, 2006).
Safety And Hazards
properties
IUPAC Name |
6-bromo-4-methylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONKQCUWHWALON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methylpicolinic acid |
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